molecular formula C18H14N2O2S B3004308 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-86-5

9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B3004308
CAS No.: 866807-86-5
M. Wt: 322.38
InChI Key: JUVXJZHXGFHBGY-UHFFFAOYSA-N
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Description

Structure and Properties The compound 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS: 866807-96-7) is a fused heterocyclic system comprising a chromene ring fused to a pyrimidine scaffold. Its molecular formula is C₁₉H₁₆N₂O₄S, with a molecular weight of 368.41 g/mol . Key structural features include:

  • A methoxy group (-OCH₃) at position 9 of the chromene ring.
  • A phenyl substituent at position 2 of the pyrimidine moiety.

Properties

IUPAC Name

9-methoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-14-9-5-8-12-10-13-17(22-15(12)14)19-16(20-18(13)23)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVXJZHXGFHBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-component reactions. One common method includes the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave irradiation . This reaction proceeds through a heterocyclocondensation process, resulting in the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acidic ionic liquids .

Chemical Reactions Analysis

9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant antimicrobial and anticancer properties, making it a candidate for therapeutic applications. Research has shown that derivatives of chromeno-pyrimidines can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell division and survival pathways.

Biological ActivityMechanism of Action
AntimicrobialInhibition of bacterial growth by disrupting cell membrane integrity.
AnticancerInhibition of kinases involved in cell signaling pathways, leading to apoptosis.
Anti-inflammatoryModulation of inflammatory cytokines and enzymes, reducing inflammation.

Synthesis of New Derivatives

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Recent studies have reported the synthesis of various derivatives through multi-step reactions involving cyclization and functional group modifications. For instance, the reaction of substituted 5-oxo compounds with carboxylic acids in the presence of phosphoryl chloride has led to new chromeno-pyrimidine derivatives with enhanced biological activities .

Biological Studies

9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter receptors, providing protective effects against neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases that are crucial for tumor growth .
  • Antimicrobial Properties : Another research highlighted the efficacy of this compound against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione involves its interaction with various molecular targets. It is known to inhibit the proliferation of cancer cells by disrupting DNA replication processes. The compound also exhibits antimicrobial activity by targeting bacterial cell walls and inhibiting their synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromeno-Pyrimidine Family

Compound A : 4-Imino-3-phenyl-3,4-dihydro-1H-chromeno[2,3-d]pyrimidine-2(5H)-thione
  • Key Differences: Replaces the methoxy group with an imino (-NH) group at position 3. Retains the phenyl group at position 3 and the thione at position 2.
  • Synthesis : Microwave-assisted synthesis yields 55–75% , highlighting efficient cyclocondensation methods .
Compound B : 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-one
  • Replaces the thione with a ketone (-C=O) at position 4.
  • Bioactivity : Chlorinated derivatives often exhibit enhanced antimicrobial activity due to halogen-mediated membrane disruption .

Thieno-Pyrimidine Derivatives

Compound C : 5-Methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-4(3H)-thione
  • Key Differences :
    • Substitutes the chromene ring with a thiophene moiety, reducing aromatic conjugation.
    • Includes a methyl group at position 5 and a 1,3,4-oxadiazole substituent.
  • Bioactivity: Demonstrates moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa, though less potent than chromeno-pyrimidines .
Compound D : Thieno[2,3-d]pyrimidine-4(3H)-thione (CAS: 14080-55-8)
  • Key Differences :
    • Simpler structure (C₆H₄N₂S₂, MW: 168.24 g/mol) lacking methoxy or phenyl groups.
    • Higher reactivity due to smaller size and fewer substituents.
  • Safety Profile : Causes skin sensitization and ocular irritation, necessitating stringent handling protocols .

Pyrido-Pyrimidine Derivatives

Compound E : 7-(5-Hydroxy-4,7-dimethoxybenzofuran-6-yl)-5-(4-methoxyphenyl)-pyrido[2,3-d]pyrimidine-4(1H)-thione
  • Key Differences :
    • Features a benzofuran ring and multiple methoxy groups , enhancing solubility and π-π stacking.
    • Larger molecular weight (C₂₈H₂₅N₅O₆S₂, MW: 591.65 g/mol) compared to the target compound.
  • Synthesis : Utilizes ultrasound irradiation for higher yields and reduced reaction times .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula C₁₉H₁₆N₂O₄S C₁₇H₁₃N₃S C₂₇H₁₉Cl₂N₃O C₁₃H₁₀N₄OS₂
Molecular Weight 368.41 g/mol 315.37 g/mol 488.36 g/mol 302.37 g/mol
Key Substituents 9-OCH₃, 2-Ph, 4-C=S 4-NH, 3-Ph, 2-C=S 9-Cl-benzylidene, 5-Cl-Ph 5-CH₃, 6-oxadiazole
Synthesis Yield Not reported 55–75% (microwave) 60–80% (reflux) 65–85% (DMF/thiourea)
Bioactivity Hypothesized kinase inhibition Kinase inhibition (IC₅₀: ~10 μM) Antimicrobial (MIC: 8–32 μg/mL) Antimicrobial (MIC: 16–64 μg/mL)
Stability Likely stable (methoxy protection) Sensitive to oxidation Hydrolytically stable (Cl) Reacts with strong acids

Key Findings and Implications

Substituent Effects: Methoxy groups (target compound) improve electronic delocalization and metabolic stability compared to chloro (Compound B) or imino (Compound A) groups. Thione (-C=S) is critical for bioactivity across all analogues, likely through metal coordination or hydrogen bonding .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., Compound A) offer higher yields and scalability compared to traditional reflux .

Biological Performance: Chromeno-pyrimidines generally outperform thieno- or pyrido-derivatives in kinase inhibition, possibly due to enhanced planar rigidity and binding affinity .

Safety Considerations :

  • Thione-containing compounds require careful handling due to irritancy risks, as seen in Compound D .

Biological Activity

9-Methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound belonging to the chromeno-pyrimidine family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. The unique structural features of this compound allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave irradiation, which facilitates the formation of the thione structure efficiently .

The mechanism of action of this compound is thought to involve the inhibition of specific enzymes and pathways associated with cell proliferation and inflammation. Similar compounds have been shown to disrupt DNA replication processes, which is critical in both bacterial and cancer cell proliferation . The compound's interactions with molecular targets can lead to modulation of various biological processes.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit tumor cell growth effectively. In one study, a series of thieno[2,3-d]pyrimidine derivatives showed promising cytotoxic activity against breast cancer cells (MDA-MB-231), with IC50 values ranging from 27.6 μM to 43 μM depending on the structural modifications .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. Compounds within this class have been evaluated for their ability to scavenge free radicals and reduce oxidative stress markers. Studies have indicated that certain derivatives possess strong DPPH scavenging activity, which is crucial for preventing cellular damage caused by oxidative stress .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Inhibits tumor cell growth; effective against breast cancer cells (IC50 ~27.6 μM)
Antimicrobial Potential activity against bacteria like Staphylococcus aureus
Antioxidant Strong DPPH scavenging activity; reduces oxidative stress

Case Studies

  • Cytotoxicity Study : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, highlighting the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Evaluation : Research on related chromeno-pyrimidine compounds demonstrated significant antimicrobial effects against common bacterial strains. This suggests that 9-methoxy derivatives may also possess similar properties pending further investigation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted heterocyclocondensation of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under controlled irradiation (e.g., 100–150 W) significantly improves reaction efficiency. Yields range from 55% to 75%, with recrystallization in ethanol enhancing purity .
  • Key Variables : Reaction time (10–30 min), solvent choice (e.g., AcOEt for precipitation), and post-synthesis purification steps (washing with diethyl ether/water).

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

  • Analytical Approach :

  • IR Spectroscopy : Confirm the presence of thione (C=S) at ~1250–1300 cm⁻¹ and methoxy (OCH₃) groups at ~2830–2980 cm⁻¹ .
  • ¹H NMR : Identify aromatic protons (δ 6.6–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and NH protons (δ ~9.3 ppm) .
  • Mass Spectrometry : Use molecular ion peaks (e.g., m/z 407 [M+1]⁺) for molecular weight validation .

Q. What are the critical purity assessment methods for this compound?

  • Techniques :

  • Melting Point Analysis : Compare observed values (e.g., 111–113°C) with literature data .
  • Elemental Analysis : Verify C, H, N, S, and Cl content (e.g., C: 67.90%, S: 7.87%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across kinase assays?

  • Case Study : Derivatives of chromeno-pyrimidine-thiones showed variable inhibition of HsCDK5-p25, GSK3α/β, and CLK1 kinases. Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms) or compound solubility .
  • Mitigation Strategies :

  • Standardize assay protocols (e.g., ATP Km values).
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Perform dose-response curves (IC₅₀) to validate potency .

Q. What computational approaches support structure-activity relationship (SAR) studies for kinase inhibition?

  • Methods :

  • Docking Simulations : Model interactions with kinase active sites (e.g., ATP-binding pocket of HsCDK5-p25).
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and polar surface area .
    • Example : Bulky substituents at the chromene ring may sterically hinder binding, reducing potency against Pim1 kinase .

Q. How can synthetic byproducts or degradation products be characterized during stability studies?

  • Workflow :

  • HPLC-MS : Monitor impurities under stress conditions (e.g., heat, light).
  • ¹³C NMR : Assign carbons adjacent to sulfur (δ ~179 ppm for C=S) to detect thione oxidation to disulfides .
  • TGA/DSC : Assess thermal degradation profiles (e.g., onset at >200°C) .

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